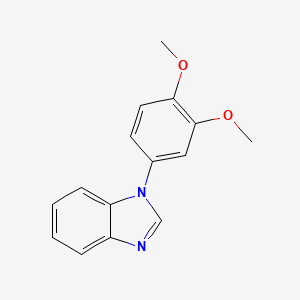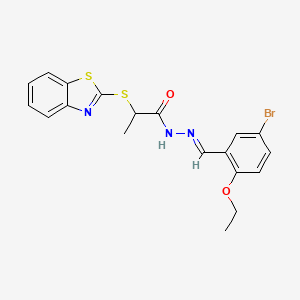
1-(3,4-dimethoxyphenyl)-1H-benzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-dimethoxyphenyl)-1H-benzimidazole (DMBI) is a benzimidazole derivative that has been synthesized and studied for its potential applications in various scientific fields. DMBI has shown promising results in different research areas, including cancer therapy, neuroprotection, and anti-inflammatory effects.
Mecanismo De Acción
The exact mechanism of action of 1-(3,4-dimethoxyphenyl)-1H-benzimidazole is not fully understood. However, studies have suggested that 1-(3,4-dimethoxyphenyl)-1H-benzimidazole exerts its effects through different pathways, including the inhibition of protein kinase C, the induction of apoptosis, and the inhibition of the NF-κB pathway.
Biochemical and Physiological Effects:
1-(3,4-dimethoxyphenyl)-1H-benzimidazole has been shown to have different biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, reduce inflammation, and protect neurons against oxidative stress. Additionally, 1-(3,4-dimethoxyphenyl)-1H-benzimidazole has been shown to inhibit the production of pro-inflammatory cytokines and reduce the levels of reactive oxygen species.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-(3,4-dimethoxyphenyl)-1H-benzimidazole is its potential applications in various scientific fields, including cancer therapy, neuroprotection, and anti-inflammatory effects. Additionally, 1-(3,4-dimethoxyphenyl)-1H-benzimidazole has shown promising results in different in vitro and in vivo studies. However, one of the limitations of 1-(3,4-dimethoxyphenyl)-1H-benzimidazole is its low solubility in water, which can make it difficult to use in some experiments.
Direcciones Futuras
There are several future directions for the study of 1-(3,4-dimethoxyphenyl)-1H-benzimidazole. One direction is to investigate the potential applications of 1-(3,4-dimethoxyphenyl)-1H-benzimidazole in other scientific fields, including cardiovascular diseases and metabolic disorders. Additionally, further studies are needed to elucidate the exact mechanism of action of 1-(3,4-dimethoxyphenyl)-1H-benzimidazole and to develop more efficient synthesis methods. Finally, studies are needed to investigate the potential side effects of 1-(3,4-dimethoxyphenyl)-1H-benzimidazole and to optimize its dosage and administration.
Métodos De Síntesis
1-(3,4-dimethoxyphenyl)-1H-benzimidazole can be synthesized using different methods, including the condensation reaction between o-phenylenediamine and 3,4-dimethoxybenzaldehyde in the presence of a suitable acid catalyst. Another method involves the reaction between 3,4-dimethoxyaniline and o-phenylenediamine in the presence of a suitable acid catalyst.
Aplicaciones Científicas De Investigación
1-(3,4-dimethoxyphenyl)-1H-benzimidazole has been extensively studied for its potential applications in various scientific fields. One of the most promising applications of 1-(3,4-dimethoxyphenyl)-1H-benzimidazole is in cancer therapy. Studies have shown that 1-(3,4-dimethoxyphenyl)-1H-benzimidazole can induce apoptosis and inhibit the growth of cancer cells in vitro and in vivo. 1-(3,4-dimethoxyphenyl)-1H-benzimidazole has also been studied for its potential neuroprotective effects. It has been shown to protect neurons against oxidative stress and reduce inflammation in animal models of neurodegenerative diseases. Additionally, 1-(3,4-dimethoxyphenyl)-1H-benzimidazole has been studied for its anti-inflammatory effects, and it has been shown to inhibit the production of pro-inflammatory cytokines.
Propiedades
IUPAC Name |
1-(3,4-dimethoxyphenyl)benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2/c1-18-14-8-7-11(9-15(14)19-2)17-10-16-12-5-3-4-6-13(12)17/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEMMNPKYEJDLHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C=NC3=CC=CC=C32)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dimethoxyphenyl)benzimidazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-{[4-ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-5-nitrobenzaldehyde](/img/structure/B5778244.png)
![N'-{[2-(4-bromo-2-chlorophenoxy)acetyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5778256.png)

![2-(2,3-dimethylphenoxy)-N'-[4-methoxy-3-(methoxymethyl)benzylidene]acetohydrazide](/img/structure/B5778268.png)



![3-phenyl-2-[2-(2-thienyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5778292.png)


![N'-[(1-benzyl-3-phenyl-1H-pyrazol-4-yl)methylene]-5-methyl-3-thiophenecarbohydrazide](/img/structure/B5778306.png)